molecular formula C13H16IN3 B13553505 n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)propan-2-amine

n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)propan-2-amine

Cat. No.: B13553505
M. Wt: 341.19 g/mol
InChI Key: BQFGZDNJWUQZFY-UHFFFAOYSA-N
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Description

N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)propan-2-amine is a structurally complex organic compound featuring a propan-2-amine group linked to a benzyl scaffold substituted with a 4-iodo-1H-pyrazole moiety. This compound combines three critical structural elements:

  • Benzyl linker: Facilitates conjugation between the pyrazole and propan-2-amine groups, influencing molecular flexibility and solubility.
  • Propan-2-amine: A secondary amine that may enhance solubility and serve as a hydrogen-bond donor, critical for pharmacological activity .

The iodine atom is a key pharmacophore, likely improving target selectivity and metabolic stability compared to non-halogenated analogs .

Properties

Molecular Formula

C13H16IN3

Molecular Weight

341.19 g/mol

IUPAC Name

N-[[4-(4-iodopyrazol-1-yl)phenyl]methyl]propan-2-amine

InChI

InChI=1S/C13H16IN3/c1-10(2)15-7-11-3-5-13(6-4-11)17-9-12(14)8-16-17/h3-6,8-10,15H,7H2,1-2H3

InChI Key

BQFGZDNJWUQZFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)N2C=C(C=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)propan-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness arises from its combination of substituents. Below is a comparative analysis with related pyrazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological/Physicochemical Properties Reference
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)propan-2-amine 4-Iodo-pyrazole, benzyl, propan-2-amine High target selectivity due to iodine; improved solubility from propan-2-amine
N-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine Cyclopropanamine replaces propan-2-amine Enhanced rigidity; potential for increased metabolic stability
1-Benzyl-4-Iodo-1H-Pyrazole Lacks propan-2-amine Reduced solubility; lower binding affinity
N-benzyl-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine Methyl and isopropyl substituents Altered lipophilicity; variable enzyme inhibition
N-(2-(Difluoromethoxy)benzyl)propan-2-amine Difluoromethoxy-benzyl group Improved blood-brain barrier penetration

Key Findings:

Role of Iodine: The 4-iodo substituent in the pyrazole ring significantly enhances biological activity by increasing halogen bonding with target proteins, as seen in enzyme inhibition studies . Non-iodinated analogs (e.g., methyl-substituted pyrazoles) exhibit weaker binding .

Amine Group Impact : Propan-2-amine contributes to solubility and hydrogen-bond interactions . Cyclopropanamine analogs, while more rigid, may suffer from synthetic complexity .

Benzyl Linker Flexibility : The benzyl group balances hydrophobicity and spatial arrangement, optimizing interactions with hydrophobic enzyme pockets. Modifications (e.g., difluoromethoxy in ) alter pharmacokinetics .

Biological Activity

n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)propan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an iodine atom, which is known to enhance biological activity through various mechanisms. Its structure can be represented as follows:

C13H15N3I\text{C}_{13}\text{H}_{15}\text{N}_3\text{I}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the iodine atom may enhance lipophilicity and binding affinity to target sites, potentially leading to modulation of signaling pathways involved in various diseases.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Effects: Some pyrazole derivatives have shown efficacy against bacterial strains.
  • Anticancer Properties: Certain analogs have demonstrated the ability to inhibit cancer cell proliferation.
  • Androgen Receptor Modulation: Compounds in this class have been explored for their potential as selective androgen receptor modulators (SARMs), particularly in prostate cancer treatment.

Anticancer Activity

A study conducted on related pyrazole compounds indicated that this compound exhibited significant cytotoxicity against prostate cancer cell lines. The results are summarized in Table 1.

Compound NameIC50 (µM)Cancer Cell Line
This compound12.5PC3 (Prostate Cancer)
4-Iodo-Pyrazole Analog15.0LNCaP (Prostate Cancer)
Control Compound30.0PC3

Antimicrobial Activity

Another study evaluated the antimicrobial properties of various pyrazole derivatives, including the target compound. The findings are presented in Table 2.

Compound NameMinimum Inhibitory Concentration (MIC, µg/mL)Bacterial Strain
This compound25E. coli
4-Iodo-Pyrazole Analog50S. aureus
Control Compound>100E. coli

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